![molecular formula C24H22N2O3S2 B2695410 N-(苯并[d]噻唑-2-基)-N-苄基-3-对甲苯基丙酰胺 CAS No. 941877-91-4](/img/structure/B2695410.png)
N-(苯并[d]噻唑-2-基)-N-苄基-3-对甲苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its diverse biological activities . The benzyl group is a common substituent in organic chemistry, often used to protect reactive functional groups during chemical reactions.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups, connectivity of atoms, and molecular weight of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as melting point, solubility, and stability, can be determined experimentally. These properties are influenced by the compound’s molecular structure and functional groups .科学研究应用
合成和生物学应用
- Zablotskaya 等人 (2013) 的一项研究合成了一系列新的 N-[(苯并)噻唑-2-基]-2/3-[3,4-二氢异喹啉-2(1H)-基]乙烷/丙酰胺衍生物。这些化合物表现出精神活性、抗炎、细胞毒和抗菌活性。重点介绍了镇静作用、抗炎活性、选择性细胞毒作用和 NO 诱导能力,表明该化合物在治疗应用中的潜力 Zablotskaya 等人,2013。
抗炎和伤口愈合
- Incerti 等人 (2018) 设计并合成了 4-噻唑烷酮衍生物,将苯并异噻唑和 4-噻唑烷酮骨架结合在一起。这些化合物显示出显着的抗炎和潜在的伤口愈合作用,其中一种衍生物以纳摩尔水平抑制 MMP-9,表明它们在治疗组织损伤和炎症性疾病中的潜力 Incerti 等人,2018。
缓蚀
- 胡等人的研究 (2016) 对苯并噻唑衍生物进行了研究,研究了它们作为酸性溶液中碳钢缓蚀剂的有效性。研究表明,这些化合物提供了额外的稳定性和更高的抗钢腐蚀效率,表明在工业维护和保护中的应用 胡等人,2016。
抗菌和抗癌特性
- Sharma 等人 (2013) 的一项综述强调了苯并噻唑支架的药用意义,指出了其广泛的生物活性,包括抗肿瘤、抗菌和抗炎作用。苯并噻唑衍生物代表了一类重要的化合物,在各种疾病中具有潜在的治疗应用 Sharma 等人,2013。
针对 CNS 的药物
- Hroch 等人 (2015) 讨论了苯并噻唑化合物在中枢神经系统 (CNS) 靶向药物中的潜力。这些化合物在治疗各种神经系统疾病方面显示出有希望的结果,表明它们作为癫痫、阿尔茨海默病和其他神经退行性疾病的治疗剂的潜力 Hroch 等人,2015。
作用机制
Target of Action
The primary target of the compound N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide, also known as N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methylbenzenesulfonyl)propanamide, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds have been shown to have favorable pharmacokinetic profiles . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide’s action include the suppression of inflammation and pain signaling due to the reduction in the production of thromboxane, prostaglandins (PGE2), and prostacyclin .
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-18-11-13-20(14-12-18)31(28,29)16-15-23(27)26(17-19-7-3-2-4-8-19)24-25-21-9-5-6-10-22(21)30-24/h2-14H,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDCKFTKZKLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。